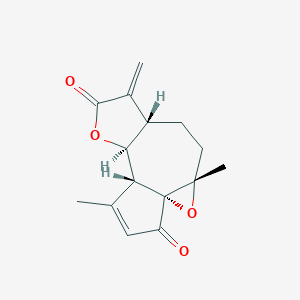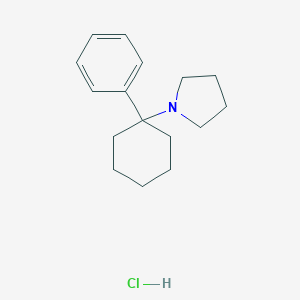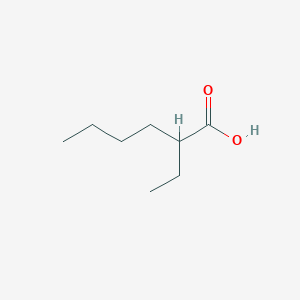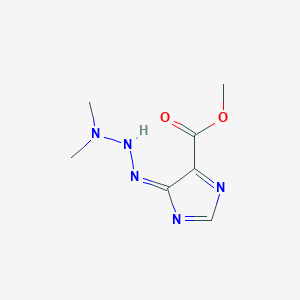
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester, also known as DTIC or dacarbazine, is a synthetic chemotherapy drug that is used in the treatment of various types of cancers, including melanoma, Hodgkin's lymphoma, and sarcoma. DTIC is a prodrug that is metabolized in the liver to its active form, which then interferes with DNA synthesis and causes cancer cell death.
作用機序
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is a prodrug that is metabolized in the liver to its active form, which then interferes with DNA synthesis by alkylating the DNA. This causes cross-linking of the DNA strands, which leads to cell death.
生化学的および生理学的効果
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth, and the suppression of the immune system. 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has also been found to induce DNA damage and increase the expression of tumor suppressor genes.
実験室実験の利点と制限
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has several advantages for lab experiments, including its ability to induce DNA damage and cell death in cancer cells. However, it also has several limitations, including its toxicity and the potential for drug resistance.
将来の方向性
There are several future directions for the study of 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester and its anti-cancer properties. These include the development of new and more effective chemotherapy drugs, the identification of biomarkers for drug response, and the investigation of combination therapies that may increase the effectiveness of 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester. Additionally, there is ongoing research into the mechanisms of drug resistance and how to overcome it.
合成法
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is synthesized by the reaction of 5-aminotetrazole with methyl chloroformate, followed by the reaction with hydrazine to form 5-(3,3-dimethyl-1-triazenyl) imidazole-4-carboxamide. This intermediate is then reacted with methyl iodide to form 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester.
科学的研究の応用
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester has been extensively studied for its anti-cancer properties and has been used in numerous clinical trials. It has been found to be effective in the treatment of melanoma, Hodgkin's lymphoma, and sarcoma. 1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester is often used in combination with other chemotherapy drugs to increase its effectiveness.
特性
CAS番号 |
10197-64-5 |
|---|---|
製品名 |
1H-Imidazole-4-carboxylic acid, 5-(3,3-dimethyl-1-triazenyl)-, methyl ester |
分子式 |
C7H11N5O2 |
分子量 |
197.19 g/mol |
IUPAC名 |
methyl 4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C7H11N5O2/c1-12(2)11-10-6-5(7(13)14-3)8-4-9-6/h4H,1-3H3,(H,8,9)/b11-10+ |
InChIキー |
XCVJUTOZUXOGDF-UXBLZVDNSA-N |
異性体SMILES |
CN(C)N/N=C/1\C(=NC=N1)C(=O)OC |
SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)OC |
正規SMILES |
CN(C)NN=C1C(=NC=N1)C(=O)OC |
同義語 |
methyl (5Z)-5-(dimethylaminohydrazinylidene)imidazole-4-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
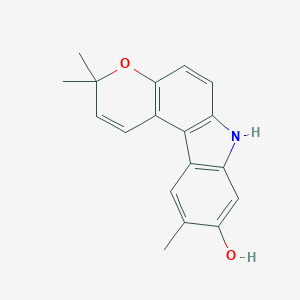
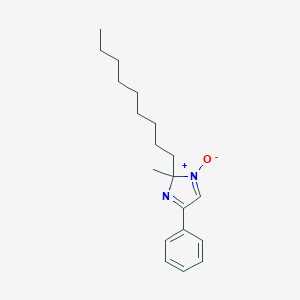
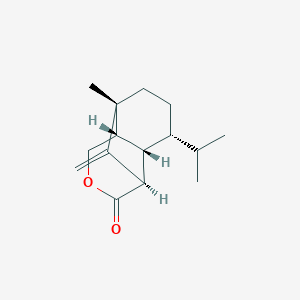
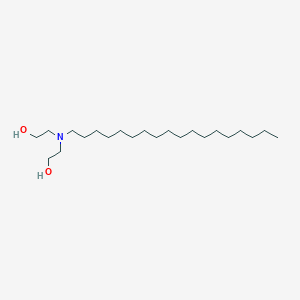
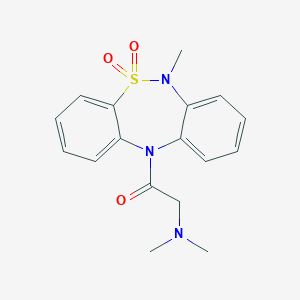
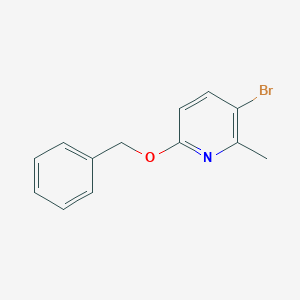
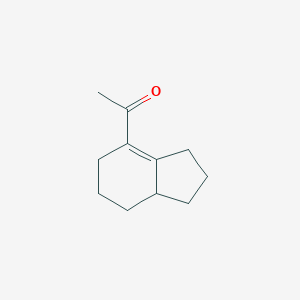
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

